

Validation of Commercial Broth Microdilution for Tedizolid Susceptibility Testing: A Comparative Guide

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Compound of Interest

Compound Name: *Tedizolid phosphate sodium*

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This guide provides a detailed comparison of the performance of a commercial broth microdilution system for tedizolid susceptibility testing against the reference broth microdilution method. The data presented is based on a comprehensive validation study of the Sensititre® dry-form broth microdilution plates (Thermo Fisher Scientific). Additionally, this guide briefly discusses alternative testing methods and provides the detailed experimental protocol used in the validation study.

Performance of Commercial Broth Microdilution

A key study validated the performance of the Sensititre® system for tedizolid susceptibility testing against a panel of 285 Gram-positive isolates. The results demonstrated excellent agreement with the reference broth microdilution method, as detailed in the tables below.

Table 1: Comparison of Tedizolid MIC Values (µg/mL) by Reference and Sensititre® Methods

Pathogen (No. of Isolates)	Method	MIC50	MIC90	MIC Range
Staphylococcus aureus (100)	Reference	0.25	0.5	0.12-0.5
Sensititre®	0.25	0.5	0.12-0.5	
Coagulase-Negative Staphylococci (30)	Reference	0.12	0.25	0.06-0.25
Sensititre®	0.12	0.25	0.06-0.25	
Enterococcus spp. (40)	Reference	0.25	0.5	0.12-0.5
Sensititre®	0.25	0.5	0.12-0.5	
Streptococcus pneumoniae (30)	Reference	0.12	0.25	0.06-0.25
Sensititre®	0.12	0.25	0.06-0.25	
Beta-hemolytic Streptococci (70)	Reference	0.12	0.25	0.06-0.25
Sensititre®	0.12	0.12	0.03-0.25	
Streptococcus anginosus group (15)	Reference	0.06	0.12	0.03-0.12
Sensititre®	0.06	0.12	0.03-0.12	

Table 2: Essential and Categorical Agreement of Sensititre® with Reference Method

Pathogen Group (No. of Isolates)	% Essential Agreement (± 1 log ₂ dilution)	% Categorical Agreement
Staphylococcus aureus (100)	100	100
Coagulase-Negative Staphylococci (30)	100	100
Enterococcus spp. (40)	100	100
Streptococcus pneumoniae (30)	100	100
Beta-hemolytic Streptococci (70)	100	100
Streptococcus anginosus group (15)	100	100
All Strains (285)	100	100

The Sensititre® commercial broth microdilution device demonstrated 100.0% essential and categorical agreement with the reference Minimum Inhibitory Concentration (MIC) results.^{[1][2][3][4]} Furthermore, the reproducibility of the MIC endpoints was found to be excellent.^{[1][2][3][4]}

Alternative Susceptibility Testing Methods

While broth microdilution is a standard method, other techniques for antimicrobial susceptibility testing exist.

- **Disk Diffusion:** This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility. In 2024, the Clinical and Laboratory Standards Institute (CLSI) established tedizolid disk diffusion breakpoints for staphylococci, beta-hemolytic streptococci, and viridans group streptococci.^{[2][5][6]} This development will enable more laboratories to perform in-house tedizolid susceptibility testing.^[2] However, comprehensive studies directly comparing the performance of tedizolid disk diffusion with commercial broth microdilution methods are not yet widely available.

- Gradient Diffusion (Etest®): This method uses a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip. While this method is used for many antibiotics, specific comparative performance data for tedizolid against commercial broth microdilution is limited in the reviewed literature.

Experimental Protocols

The validation of the Sensititre® commercial broth microdilution plates for tedizolid was conducted following a rigorous experimental design.

Bacterial Isolates

A total of 285 recent, wild-type Gram-positive clinical isolates from six pathogen groups were used in the study.^{[1][4]} These included *Staphylococcus aureus*, coagulase-negative staphylococci, *Enterococcus* species, *Streptococcus pneumoniae*, beta-hemolytic streptococci, and *Streptococcus anginosus* group.^{[1][4]}

Susceptibility Testing Methods

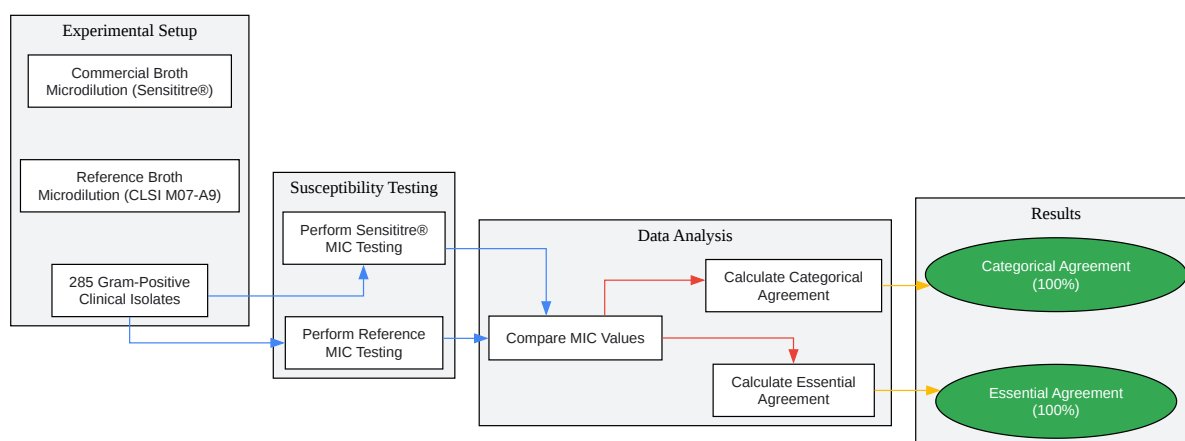
- Reference Method: The reference method utilized was the broth microdilution test as described in the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.^{[1][4]}
- Commercial Method: The commercial method evaluated was the Sensititre® dry-form broth microdilution system.^{[1][4]}

Data Analysis

The performance of the Sensititre® system was evaluated by determining the essential agreement and categorical agreement with the reference method.

- Essential Agreement: This is defined as the percentage of MIC values obtained by the commercial method that are within one twofold dilution ($\pm 1 \log_2$ dilution) of the MIC value obtained by the reference method.
- Categorical Agreement: This is the percentage of isolates that are classified into the same susceptibility category (e.g., susceptible, intermediate, or resistant) by both the commercial and reference methods, based on established breakpoints.

The following diagram illustrates the general workflow for the validation of the commercial broth microdilution method.



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Validation Workflow Diagram

Conclusion

The Sensititre® commercial broth microdilution system is a reliable method for determining the susceptibility of Gram-positive pathogens to tedizolid, demonstrating 100% essential and categorical agreement with the reference broth microdilution method.^{[1][2][3][4]} While alternative methods such as disk diffusion are becoming available, further studies are needed to establish their comparative performance. For laboratories seeking an accurate and validated method for tedizolid susceptibility testing, the Sensititre® system provides an excellent option.

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